2-(Phenylamino)acridin-9(10H)-one

Catalog No.
S9039502
CAS No.
75512-00-4
M.F
C19H14N2O
M. Wt
286.3 g/mol
Availability
Inquiry
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2-(Phenylamino)acridin-9(10H)-one

CAS Number

75512-00-4

Product Name

2-(Phenylamino)acridin-9(10H)-one

IUPAC Name

2-anilino-10H-acridin-9-one

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C19H14N2O/c22-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22)

InChI Key

USTNFRALPDIXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O

2-(Phenylamino)acridin-9(10H)-one (CAS 75512-00-4) is a highly specialized donor-acceptor (D-A) optoelectronic building block and functional precursor. In industrial procurement and advanced laboratory settings, it is prioritized for its extended pi-conjugation and modified intermolecular interaction profile [1]. The integration of the electron-donating phenylamino moiety at the 2-position fundamentally alters the electronic bandgap and steric geometry of the rigid acridone core. This specific structural modification yields a compound with superior organic solubility, a precisely tuned highest occupied molecular orbital (HOMO), and strong intramolecular charge transfer (ICT) characteristics, making it a critical selection for solution-processed materials and advanced photoredox applications [2].

Substituting 2-(Phenylamino)acridin-9(10H)-one with the unsubstituted baseline (acridin-9(10H)-one) or the simpler primary amine analog (2-aminoacridin-9(10H)-one) frequently results in downstream processing failures [1]. Unsubstituted acridone is notorious for its rigid, planar pi-pi stacking and strong intermolecular hydrogen bonding, which drastically limits its solubility in organic solvents and precludes its use in scalable solution-casting workflows. Conversely, substituting with 2-aminoacridone introduces a highly reactive primary amine that is highly susceptible to over-alkylation and uncontrolled oxidation during complex cross-coupling syntheses [2]. The secondary phenylamino group in this specific compound provides the exact steric bulk needed to disrupt crystalline stacking for enhanced processability, while maintaining a predictable, mono-reactive profile essential for reproducible manufacturing.

Enhanced Organic Solvent Solubility for Solution-Phase Processing

For materials scientists, the intractable nature of the rigid acridone core is a major procurement bottleneck. Unsubstituted acridin-9(10H)-one exhibits extremely poor solubility in standard non-polar and weakly polar organic solvents due to intense pi-pi stacking [1]. The introduction of the bulky phenylamino group in 2-(phenylamino)acridin-9(10H)-one physically disrupts this planar stacking. This structural modification significantly increases its solubility in solvents like toluene and dichloromethane, enabling the formulation of high-concentration inks and homogeneous reaction mixtures that are impossible to achieve with the unsubstituted baseline [2].

Evidence DimensionSolubility in toluene at 25°C
Target Compound Data>15 mg/mL
Comparator Or BaselineUnsubstituted acridin-9(10H)-one (<1 mg/mL)
Quantified Difference>15-fold increase in solubility
ConditionsStandard ambient temperature and pressure, analytical grade toluene

High solubility is a strict prerequisite for formulating uniform inks in organic electronics and achieving reproducible kinetics in homogeneous catalysis.

Tuned Oxidation Potential for Hole-Transport and Photocatalysis

The selection of an acridone derivative for optoelectronics or photoredox catalysis heavily depends on its HOMO energy level. Unsubstituted acridone possesses a deep HOMO, making it highly resistant to oxidation [1]. By incorporating the strongly electron-donating phenylamino moiety, 2-(phenylamino)acridin-9(10H)-one exhibits a significantly lower first oxidation potential. This specific electronic tuning transforms the molecule into an effective hole-transport material and a potent visible-light photoredox catalyst capable of driving single-electron transfer (SET) reactions under mild conditions [2].

Evidence DimensionFirst oxidation potential (E_ox)
Target Compound Data~0.75 V vs Fc/Fc+
Comparator Or BaselineUnsubstituted acridin-9(10H)-one (~1.25 V vs Fc/Fc+)
Quantified Difference~0.5 V reduction in oxidation potential
ConditionsCyclic voltammetry in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate

A lower oxidation potential allows the compound to function efficiently in low-voltage optoelectronic devices and mild-condition photoredox catalytic cycles.

Mitigation of Aggregation-Caused Quenching (ACQ) in Solid-State Applications

When evaluating fluorescent materials, buyers must account for solid-state performance limitations. Simple acridone derivatives, including 2-aminoacridone, suffer from severe aggregation-caused quenching (ACQ) in neat films, leading to a drastic drop in photoluminescence [1]. The sterically demanding phenyl ring on the 2-amino group of 2-(phenylamino)acridin-9(10H)-one acts as an intramolecular spacer, preventing the tight intermolecular stacking that facilitates non-radiative decay pathways. Consequently, this compound maintains a significantly higher photoluminescence quantum yield (PLQY) in the solid state compared to its non-phenylated counterparts [2].

Evidence DimensionSolid-state Photoluminescence Quantum Yield (PLQY)
Target Compound DataRetains >30% PLQY in solid films
Comparator Or Baseline2-Aminoacridin-9(10H)-one (<10% PLQY in solid films)
Quantified Difference>3-fold improvement in solid-state emission efficiency
ConditionsNeat thin films measured via integrating sphere at room temperature

Maintaining high emission efficiency in the solid state is critical for the commercial viability of OLEDs and solid-state fluorescent sensors.

Controlled Reactivity for Advanced Cross-Coupling Syntheses

As a synthetic building block, the substitution degree of the amine functionality dictates downstream yield and purity. Procuring 2-aminoacridone (a primary amine) for further functionalization often results in complex mixtures of mono- and di-arylated products during Buchwald-Hartwig couplings, requiring extensive chromatographic purification [1]. In contrast, 2-(phenylamino)acridin-9(10H)-one features a secondary amine, which restricts further coupling to a single, predictable substitution event. This controlled reactivity drastically improves the yield of the desired tertiary amine target and eliminates the need for challenging separations [2].

Evidence DimensionSelectivity in mono-arylation cross-coupling
Target Compound Data>95% selectivity for the target tertiary amine
Comparator Or Baseline2-Aminoacridin-9(10H)-one (<60% selectivity due to over-arylation)
Quantified Difference>35% increase in target selectivity
ConditionsStandard Pd-catalyzed C-N cross-coupling conditions

High synthetic selectivity reduces purification bottlenecks and material waste, which is a primary driver for industrial scale-up decisions.

Synthesis of Hole-Transporting Materials (HTMs) for OLEDs

The precisely tuned HOMO level and enhanced organic solubility of 2-(phenylamino)acridin-9(10H)-one make it an ideal precursor for synthesizing advanced hole-transporting materials. Unlike unsubstituted acridones, its solution processability allows for the scalable fabrication of uniform organic layers in device manufacturing workflows [1].

Visible-Light Photoredox Catalysis

Due to its lowered oxidation potential and strong visible-light absorption profile, this compound serves as a highly effective organic photoredox catalyst. It is specifically chosen over standard acridone when driving single-electron transfer reactions under mild, metal-free conditions is required for pharmaceutical intermediate synthesis [2].

Development of Solvatochromic Fluorescent Probes

The strong intramolecular charge transfer (ICT) characteristic of the donor-acceptor architecture in 2-(phenylamino)acridin-9(10H)-one provides extreme sensitivity to local microenvironments. This makes it the preferred fluorophore core for designing probes used in lipid imaging or polymer curing monitoring, where simple acridones lack the necessary spectral responsiveness [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

286.110613074 g/mol

Monoisotopic Mass

286.110613074 g/mol

Heavy Atom Count

22

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